molecular formula C20H21N3O6S B2900497 N-(2,4-dimethoxyphenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide CAS No. 941927-43-1

N-(2,4-dimethoxyphenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide

Katalognummer B2900497
CAS-Nummer: 941927-43-1
Molekulargewicht: 431.46
InChI-Schlüssel: OOYGUGFKYFAJSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-dimethoxyphenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide, commonly known as DT-010, is a chemical compound with potential applications in scientific research. DT-010 is a potent inhibitor of a specific enzyme, making it useful in studying the enzyme's function and potential therapeutic targets.

Wissenschaftliche Forschungsanwendungen

DT-010 has potential applications in scientific research, particularly in the field of enzymology. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism and insulin secretion. DT-010 can be used to study the function of DPP-4 and its potential therapeutic targets. It can also be used to investigate the role of DPP-4 in other physiological processes, such as inflammation and immune response.

Wirkmechanismus

DT-010 inhibits DPP-4 by binding to its active site and preventing the enzyme from cleaving specific peptides. DPP-4 cleaves peptides that regulate glucose metabolism and insulin secretion, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 by DT-010 leads to increased levels of GLP-1 and GIP, which in turn promote insulin secretion and glucose uptake.
Biochemical and Physiological Effects
DT-010 has been shown to have significant biochemical and physiological effects in animal models. It increases insulin secretion and glucose uptake, leading to improved glucose tolerance and reduced blood glucose levels. It also has anti-inflammatory and immunomodulatory effects, which may have therapeutic implications in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Vorteile Und Einschränkungen Für Laborexperimente

DT-010 has several advantages for lab experiments. It is a potent and specific inhibitor of DPP-4, making it a valuable tool for studying the enzyme's function. It is also stable and can be easily synthesized in large quantities. However, DT-010 has some limitations. It has low solubility in water, which may affect its bioavailability and limit its use in certain experiments. It also has potential off-target effects, which need to be carefully considered when interpreting experimental results.

Zukünftige Richtungen

There are several future directions for research on DT-010. One area of interest is the potential therapeutic applications of DPP-4 inhibition in metabolic disorders such as diabetes and obesity. DT-010 may have advantages over existing DPP-4 inhibitors due to its potency and specificity. Another area of interest is the role of DPP-4 in inflammation and immune response. DT-010 may have potential applications in conditions such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to explore these potential applications and to better understand the mechanisms of action of DT-010.

Synthesemethoden

DT-010 can be synthesized through a multistep process involving several chemical reactions. The first step involves the preparation of 2,4-dimethoxybenzaldehyde, which is then used to synthesize 2,4-dimethoxyphenylacetic acid. The acid is then converted to the corresponding amide, which is further reacted with 2-oxo-3-tosyl-2,3-dihydro-1H-imidazole to obtain DT-010. The synthesis method is complex and requires expertise in organic chemistry.

Eigenschaften

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S/c1-14-4-7-16(8-5-14)30(26,27)23-11-10-22(20(23)25)13-19(24)21-17-9-6-15(28-2)12-18(17)29-3/h4-12H,13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYGUGFKYFAJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.